4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol
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Overview
Description
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a reduction step to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: This compound is structurally similar but contains a ketone group instead of an alcohol group.
6-Methoxy-2-naphthaldehyde: This precursor compound features an aldehyde group instead of the buten-2-ol moiety.
Uniqueness
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and naphthalene ring structure make it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Biological Activity
Overview
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol, a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a methoxy group at the 6th position of the naphthalene ring and a butenol moiety, which contribute to its unique biological properties.
The structure of this compound can be represented as follows:
This compound is characterized by its dual functional groups, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties . A study conducted by Zhang et al. (2023) demonstrated that compounds with similar structural motifs showed promising activity against various bacterial strains, suggesting that this compound could be further explored for its antimicrobial potential .
Anticancer Activity
The compound has also been evaluated for anticancer properties . In vitro studies have shown that naphthalene derivatives, including this compound, can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures were tested against several cancer types, including breast and colon cancer, with varying degrees of effectiveness .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF7 (breast cancer) | TBD |
Similar Naphthalene Derivative | HCT116 (colon cancer) | 1.95 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways. Preliminary data suggest that it may interfere with cell cycle regulation and apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and the butenol moiety appears to enhance its interaction with biological targets. Variations in these groups can lead to significant changes in potency and selectivity against various pathogens or cancer cells .
Case Studies
- Anticancer Efficacy : A study highlighted the effectiveness of naphthalene derivatives in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was noted as a key mechanism .
- Antimicrobial Assessment : Another research effort focused on evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that modifications to the naphthalene structure could enhance activity .
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-11,16H,1-2H3/b4-3+ |
InChI Key |
QAYZDAXFEPEODY-ONEGZZNKSA-N |
Isomeric SMILES |
CC(/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Canonical SMILES |
CC(C=CC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
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